![molecular formula C18H14FN7O B6087519 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H14FN7O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is 363.12438626 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bromodomain and Extraterminal Inhibitors
This compound has been identified as a potential bivalent bromodomain and extraterminal (BET) inhibitor . BET inhibitors are promising therapeutic agents in cancer treatment because they can downregulate oncogenes such as c-Myc. The compound’s optimization for BRD4 potency and physical properties could lead to significant advancements in targeted cancer therapies .
Antibacterial Activity
Derivatives of this compound have shown promise in the field of antibacterial research. They have been tested for in vitro antibacterial activity and have demonstrated moderate to good effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the development of new antibiotics .
Antimicrobial Agents
The nitrogen-containing heterocycles of this compound make it a candidate for developing new antimicrobial agents. With infectious diseases being a major challenge to human health, compounds like this could be pivotal in creating more effective treatments .
Oncology Agents
In the realm of oncology, this compound could be utilized as part of a phenotypic systems-based resource for investigational agents. Its properties may contribute to the discovery of novel therapeutic approaches for various types of cancer .
Anti-Proliferative Activity
Research has indicated that similar compounds can have anti-proliferative effects against different cancer cell lines, including breast, hepatocellular, and colorectal carcinoma. This compound could be investigated for its potential to inhibit tumor growth .
Cardiomyocyte Inotropy
Compounds with a pyridazinone structure have been found to augment Ca2+ sensitivity and inhibit phosphodiesterase in cardiomyocytes. This suggests potential applications in the treatment of heart diseases by improving cardiac contractility .
Mécanisme D'action
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities . Another related compound, a pyrazolo[3,4-d]pyrimidine derivative, has been identified as a novel CDK2 inhibitor .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets to inhibit their function . For instance, the pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
If it acts similarly to the pyrazolo[3,4-d]pyrimidine derivatives, it could affect the cell cycle progression by inhibiting cdk2 .
Pharmacokinetics
The optimization of similar compounds has led to the development of molecules with excellent pharmacokinetic profiles .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O/c1-10-17-13(11-2-4-12(19)5-3-11)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFBRCCANFNDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.